BenzylN-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate is a chemical compound that belongs to the class of carbamates, which are esters or salts of carbamic acid. This compound features a unique combination of a benzyl group, a triazole moiety, and a methylcarbamate structure. The presence of the 1,2,4-triazole ring is particularly significant due to its biological activity and potential applications in medicinal chemistry.
BenzylN-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate is classified as:
The synthesis of benzylN-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate can be achieved through several pathways:
The choice of starting materials and reaction conditions significantly influences the yield and purity of the final product. The use of microwave irradiation has been shown to improve reaction times and product yields compared to traditional methods. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Key molecular data include:
BenzylN-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activity. Reaction conditions such as pH, temperature, and solvent choice can greatly affect the outcomes.
The mechanism of action for benzylN-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate largely depends on its interaction with biological targets such as enzymes or receptors. The triazole moiety is known for its ability to form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity or receptor binding.
Studies indicate that compounds containing triazole rings exhibit antimicrobial and antifungal properties. The specific interactions at the molecular level often involve hydrogen bonding and van der Waals forces with target biomolecules .
Characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are used to analyze functional groups and confirm structural integrity.
BenzylN-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate has potential applications in:
The strategic integration of carbamate and triazole functionalities represents a significant evolution in heterocyclic drug design. Carbamate groups (–NH–C(=O)–O–) were historically leveraged for their hydrolytic stability and hydrogen-bonding capabilities in bioactive molecules, notably in acetylcholinesterase inhibitors and kinase-targeted therapeutics [8]. Concurrently, 1,2,4-triazole scaffolds emerged as privileged structures due to their metabolic resilience and capacity for diverse non-covalent interactions (hydrogen bonding, dipole-dipole, π-stacking) within enzyme binding pockets [7]. The deliberate fusion of these pharmacophores began gaining prominence in the early 2010s, driven by the need to overcome limitations of mono-heterocyclic systems.
Table 1: Historical Milestones in Carbamate-Triazole Hybrid Development
Time Period | Development Focus | Therapeutic Application |
---|---|---|
Pre-2010 | Isolated carbamate or triazole scaffolds | Cholinesterase inhibition, antifungal agents |
2010–2015 | Rational hybrid design via click chemistry | Kinase inhibition scaffolds, antimicrobials |
2015–2020 | Targeted optimization for selectivity | Kinase inhibitor refinement (e.g., CSNK2, MLK families) [1] [8] |
2020–Present | Functionalized hybrids for complex targeting | Protein degradation (PROTACs), multi-kinase modulation [4] [9] |
Benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate exemplifies this progression, emerging from research into kinase-focused libraries. Its structure addresses historical challenges in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, where metabolic instability and limited solubility impeded efficacy. Studies demonstrated that replacing key amide bonds with 1,2,4-triazoles improved metabolic stability and potency against targets like casein kinase 2 (CSNK2) while maintaining critical hydrogen-bonding networks [1]. The compound’s specific hybrid architecture positions it within contemporary efforts to develop broad-spectrum antiviral and anticancer agents targeting host-dependent pathways, particularly those exploiting kinase scaffolding functions beyond catalytic inhibition [4] [9].
The systematic name benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate (CAS Registry Number: 2344677-75-2) provides a complete topological description [3] [5]:
Table 2: Structural Features and Bonding Characteristics
Structural Element | Key Features | Role in Molecular Interactions |
---|---|---|
3-Amino-1H-1,2,4-triazole | Tautomeric capability (1H/2H forms), planar aromatic system, H-bond donor (N1-H) and acceptors (N2, N4) [7] | Forms bidentate H-bonds with kinase catalytic lysine residues and backbone carbonyls; amino group enables additional H-bond donation |
Methylcarbamate Linker | –CH₂– spacer provides torsional flexibility; Carbamate carbonyl acts as strong H-bond acceptor; N-methyl group prevents undesired H-bond donation | Enhances binding pocket adaptability; carbonyl mimics peptide bonds in kinase ATP pockets |
Benzyl Ester | Aromatic ring enables π-stacking and hydrophobic interactions | Targets hydrophobic sub-pockets and enhances cellular permeability |
The canonical SMILES representation CN(CC1=NC(N)=NN1)C(=O)OCC2=CC=CC=C2
[5] clarifies atom connectivity, while the InChIKey ITZVWVPTBKKZAE-UHFFFAOYSA-N
[5] provides a unique structural identifier. Critically, the 3-amino group on the triazole enhances hydrogen-bonding capacity beyond unsubstituted triazoles, while the N-methylcarbamate linker balances conformational flexibility with metabolic resistance against esterases – a common limitation of ester-based linkers [8] [9]. The benzyl group provides hydrophobic anchoring, crucial for membrane penetration and engagement with kinase hydrophobic regions. This configuration enables simultaneous engagement with both catalytic and allosteric kinase domains, a design principle exploited in multi-target kinase inhibitors [9].
Kinases represent pivotal therapeutic targets, but conventional ATP-competitive inhibitors often fail to address non-catalytic (scaffolding) functions that drive disease pathogenesis. Benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate embodies a strategic shift toward compounds capable of multi-mechanistic kinase modulation:
Catalytic Inhibition via ATP-Competitive Binding: The triazole-carbamate core mimics purine interactions within the ATP-binding cleft. As demonstrated in crystallographic studies of analogous triazole-containing inhibitors, the triazole nitrogens form hydrogen bonds with the catalytic lysine (e.g., Lys68 in CSNK2A1) and hinge region residues, while the benzyl group occupies hydrophobic pockets adjacent to the ATP site [1]. This binding modality directly suppresses kinase phosphorylation activity.
Disruption of Protein-Protein Interactions (Scaffolding Functions): Beyond catalytic domains, kinases like Mixed-Lineage Kinase 3 (MLK3) and casein kinase 2 (CSNK2) utilize scaffolding functions to assemble signaling complexes. For example, MLK3 overexpression in triple-negative breast cancer promotes tumorigenesis through kinase-independent assembly of oncogenic complexes involving PAK1 and NF-κB [4]. The carbamate-triazole hybrid’s structural plasticity enables interference with these complexes, potentially disrupting signalosome formation more effectively than catalytic inhibitors alone.
Table 3: Kinase Functions Targeted by Hybrid Pharmacophores
Kinase Target | Catalytic Function | Scaffolding Function | Therapeutic Rationale |
---|---|---|---|
CSNK2 | Phosphorylates viral/cellular substrates promoting viral replication | Interacts with SARS-CoV-2 N protein; remodels extracellular matrix [1] | Broad-spectrum antiviral effects via dual inhibition |
MLK3 | Activates JNK, p38, ERK pathways | Assembles PAK1/paxillin/NF-κB complexes driving metastasis [4] | Suppresses TNBC tumorigenic potential beyond catalytic block |
Multi-Kinase Targets | ATP hydrolysis-dependent phosphorylation | Allosteric modulation of signaling cascades | Enhanced efficacy against complex diseases (cancer, viral infections) [8] [9] |
The benzyl carbamate-triazole hybrid thus represents a convergence of medicinal chemistry strategies aimed at overcoming the limitations of single-mechanism kinase inhibitors. Its structural features enable simultaneous targeting of enzymatic activity and protein interaction interfaces – a critical advancement for diseases driven by multifaceted kinase dysregulation [1] [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: